N-(but-3-yn-1-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-but-3-ynyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-3-5-9-8(11)7-4-6-10-12-7/h1,4,6H,3,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDBJFKEKSKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=NO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)isoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is known as the 1,3-dipolar cycloaddition, which forms the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The sulfonimidoyl allyl derivative (27) requires multi-step synthesis (amide coupling followed by oxidation), yielding 20% in the final step .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, while bulky substituents (e.g., tert-butyl in ) may sterically hinder binding interactions. The alkyne group in this compound could enable bioorthogonal reactions or modulate lipophilicity.
Physicochemical and Spectroscopic Properties
Data from analogs highlight trends in melting points, NMR shifts, and mass spectrometry:
Key Observations :
- NH Proton Shifts : The NH proton in isoxazole carboxamides typically appears at δ ~9.3–9.4 ppm (DMSO-d6) due to hydrogen bonding .
- Alkyne Protons : In N-(but-3-yn-1-yl) analogs, the terminal alkyne proton (≡C-H) is expected near δ 2.5–3.0 ppm, while the internal alkynyl carbons resonate at ~70–85 ppm in 13C NMR.
Q & A
Basic: What safety protocols are essential when handling N-(but-3-yn-1-yl)isoxazole-5-carboxamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required if dust or aerosols form .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to avoid inhalation of vapors or particulates.
- Spill Management: Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
- Storage: Store in airtight containers away from oxidizers and ignition sources. Label containers with hazard identifiers (e.g., H315 for skin irritation) .
Advanced: How can conflicting toxicity data (e.g., acute vs. chronic effects) for this compound be resolved?
Methodological Answer:
- Data Triangulation: Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in vivo studies (rodent models) to assess acute (H302: harmful if swallowed) and chronic toxicity .
- Dose-Response Analysis: Conduct tiered dosing experiments to identify thresholds for adverse effects. For example, notes carcinogenicity risks at ≥0.1% concentration, requiring IARC/OSHA compliance .
- Literature Review: Compare findings with structurally analogous compounds (e.g., isoxazole derivatives in ) to identify common toxicity mechanisms .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
- Amide Coupling: React isoxazole-5-carboxylic acid with propargylamine derivatives using coupling agents like EDC/HOBt in anhydrous DMF. Optimize reaction time (e.g., 12–24 hrs) and monitor via TLC .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for isolating the carboxamide product .
- Yield Optimization: Adjust stoichiometry (e.g., 1.2 eq. of amine) and temperature (25–50°C) to improve yields beyond 30–50% .
Advanced: How can catalytic systems (e.g., ruthenium complexes) influence the reactivity of this compound in rearrangement reactions?
Methodological Answer:
- Mechanistic Studies: Use Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂) to probe non-decarboxylative pathways, as seen in isoxazolone-to-pyrazole rearrangements ( ). Monitor intermediates via in situ NMR or MS .
- Byproduct Analysis: Characterize side products (e.g., nitrogen oxides) using GC-MS to refine reaction conditions (e.g., inert atmosphere, solvent polarity adjustments) .
- Computational Modeling: Perform DFT calculations to map energy barriers for Ru-mediated bond cleavage/formation steps .
Basic: What analytical techniques are suitable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra for diagnostic peaks:
- Isoxazole protons: δ 6.5–7.5 ppm (C-H coupling).
- Propargyl CH₂: δ 2.5–3.0 ppm (triplet, J = 2.4 Hz) .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., m/z ≈ 205.2) and fragmentation patterns .
- Elemental Analysis: Validate C, H, N percentages (±0.3% deviation) .
Advanced: How can molecular docking studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., GSK-3β) or viral proteases based on structural homology to known isoxazole inhibitors ( ).
- Docking Workflow: Use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding (e.g., carboxamide NH with Asp200) and hydrophobic contacts (propargyl group in a lipophilic pocket) .
- SAR Validation: Synthesize analogs (e.g., methoxy-substituted phenyl rings) and test inhibitory activity in enzymatic assays (IC₅₀ comparisons) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Stability Monitoring: Conduct periodic HPLC analysis (e.g., every 6 months) to detect decomposition (e.g., isoxazole ring opening) .
Advanced: How can discrepancies in reported physicochemical properties (e.g., logP, solubility) be addressed?
Methodological Answer:
- Experimental Replication: Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon).
- Solubility Profiling: Use differential scanning calorimetry (DSC) to assess crystalline vs. amorphous forms, which impact aqueous solubility .
- Data Harmonization: Apply QSAR models to reconcile literature values (e.g., vs. 15) and identify outliers due to impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
